5-Ethoxy flavone

Description

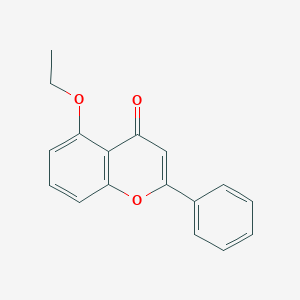

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-19-14-9-6-10-15-17(14)13(18)11-16(20-15)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLSAHPUWKBRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440835 | |

| Record name | 5-ETHOXY FLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162787-72-6 | |

| Record name | 5-ETHOXY FLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Modifications

Established Flavone (B191248) Synthesis Routes Applicable to Ethoxy Derivatives

The synthesis of flavones, a significant class of naturally occurring polyphenolic compounds, has been a subject of extensive research. The introduction of an ethoxy group at the 5-position of the flavone nucleus creates 5-ethoxyflavone, a derivative whose synthesis can be achieved through several established methodologies. These routes are often adapted from general flavone syntheses, requiring specifically substituted precursors to yield the desired product.

Alkylation Reactions for Introducing Alkoxy Groups

A direct and common method for the synthesis of alkoxy-substituted flavones, including 5-ethoxyflavone, is the alkylation of a corresponding hydroxyflavone precursor. In this case, the starting material is 5-hydroxyflavone (B191505), also known as primuletin. sigmaaldrich.comnih.gov The synthesis involves an O-alkylation reaction where the hydroxyl group at the 5-position is converted into an ethoxy group.

The reaction typically proceeds by treating 5-hydroxyflavone with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent (e.g., acetone (B3395972) or N,N-dimethylformamide). nih.gov The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the ethylating agent in a nucleophilic substitution reaction to yield 5-ethoxyflavone. This method is advantageous due to the ready availability of 5-hydroxyflavone, which can itself be synthesized from 2',6'-dihydroxyacetophenone. nih.gov

Table 1: Reagents for Alkylation of 5-Hydroxyflavone

| Component | Example Reagent | Role |

|---|---|---|

| Starting Material | 5-Hydroxyflavone | Provides the core flavone structure with a hydroxyl group for substitution. |

| Ethylating Agent | Ethyl iodide (C₂H₅I), Diethyl sulfate ((C₂H₅)₂SO₄) | Source of the ethyl group. |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Deprotonates the hydroxyl group to facilitate nucleophilic attack. |

| Solvent | Acetone, N,N-Dimethylformamide (DMF) | Provides the reaction medium. |

Oxidative Cyclization of o-Hydroxychalcones

The oxidative cyclization of 2'-hydroxychalcones is a fundamental route for constructing the flavone core. mdpi.comresearchgate.net To produce 5-ethoxyflavone via this method, the required precursor is 2'-hydroxy-6'-ethoxychalcone. This reaction can be mediated by a variety of reagents that facilitate the intramolecular cyclization and subsequent oxidation to form the flavone's heterocyclic C ring. chemijournal.com

Reagents such as iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO), selenium dioxide (SeO₂), or certain transition metal salts (e.g., Cu⁺, Fe³⁺) are known to promote the formation of flavones over other potential products like aurones. researchgate.netchemijournal.com The general mechanism is thought to involve an initial intramolecular oxo-Michael addition of the 2'-hydroxyl group onto the α,β-unsaturated ketone system of the chalcone (B49325). chemijournal.com This forms an enolate intermediate, which is then oxidized by the reagent to yield the stable aromatic flavone ring system. The choice of oxidant is crucial for directing the reaction towards flavone formation. chemijournal.com

Baker-Venkataraman Rearrangement and Analogous Approaches

The Baker-Venkataraman rearrangement is a classic and highly versatile method for the synthesis of flavones and chromones. nih.govwikipedia.orguclan.ac.uk The process involves two key steps: the base-catalyzed rearrangement of an o-acyloxyaryl ketone into a 1,3-diketone, followed by an acid-catalyzed cyclodehydration to form the flavone ring. wikipedia.orgjk-sci.com

For the synthesis of 5-ethoxyflavone, the sequence begins with 2-hydroxy-6-ethoxyacetophenone. This starting material is first acylated with benzoyl chloride in the presence of a base like pyridine (B92270) to form 2-benzoyloxy-6-ethoxyacetophenone. organic-chemistry.orgresearchgate.net This intermediate then undergoes the characteristic rearrangement upon treatment with a base (e.g., potassium hydroxide (B78521) or sodium hydride), where an enolate is formed, followed by an intramolecular acyl transfer to yield 1-(2-hydroxy-6-ethoxyphenyl)-3-phenylpropane-1,3-dione. wikipedia.orguclan.ac.uk The final step is the cyclization of this 1,3-diketone in the presence of an acid (such as sulfuric acid in glacial acetic acid) to afford 5-ethoxyflavone. biomedres.us A modified version of this reaction is also used to synthesize the precursor 5-hydroxyflavone from 2',6'-dihydroxyacetophenone. nih.gov

Table 2: Key Stages of the Baker-Venkataraman Synthesis for 5-Ethoxyflavone

| Stage | Reactant | Key Reagents | Product |

|---|---|---|---|

| Acylation | 2-hydroxy-6-ethoxyacetophenone | Benzoyl chloride, Pyridine | 2-benzoyloxy-6-ethoxyacetophenone |

| Rearrangement | 2-benzoyloxy-6-ethoxyacetophenone | Potassium hydroxide (KOH) | 1-(2-hydroxy-6-ethoxyphenyl)-3-phenylpropane-1,3-dione |

| Cyclodehydration | 1-(2-hydroxy-6-ethoxyphenyl)-3-phenylpropane-1,3-dione | Sulfuric acid (H₂SO₄), Acetic acid (CH₃COOH) | 5-Ethoxyflavone |

Allan-Robinson Reaction

The Allan-Robinson reaction provides a direct route to flavones by condensing an o-hydroxyaryl ketone with the anhydride (B1165640) of an aromatic acid, typically in the presence of the corresponding sodium salt of that acid. drugfuture.comwikipedia.orgbiomedres.us To synthesize 5-ethoxyflavone using this method, 2-hydroxy-6-ethoxyacetophenone is heated with benzoic anhydride and sodium benzoate. biomedres.usdrugfuture.comyoutube.com

The reaction mechanism involves the initial formation of an enolate from the ketone, which then attacks the anhydride in an acylation step. wikipedia.orgyoutube.com This is followed by an intramolecular cyclization and subsequent dehydration to yield the final flavone product. wikipedia.org This one-pot synthesis is a powerful tool for creating a variety of flavone structures, with the substitution pattern of the final product being determined by the specific o-hydroxyaryl ketone and aromatic anhydride used. drugfuture.com

Auwers Synthesis

The Auwers synthesis is another established method in flavonoid chemistry, though it characteristically leads to the formation of flavonols (3-hydroxyflavones) rather than flavones. nih.govwikipedia.org The process begins with an acid-catalyzed aldol (B89426) condensation between an o-hydroxyacetophenone and a benzaldehyde (B42025) to form an o-hydroxychalcone. wikipedia.org For a 5-ethoxy derivative, one would start with 2-hydroxy-6-ethoxyacetophenone. The resulting chalcone is then subjected to bromination across the double bond. The dibromo adduct formed subsequently undergoes rearrangement upon treatment with an alcoholic base, such as potassium hydroxide, to yield the flavonol. wikipedia.org

While this method directly produces 5-ethoxy-3-hydroxyflavone, it is relevant as a route to the core ethoxy-substituted flavone skeleton. Obtaining 5-ethoxyflavone would require an additional deoxygenation step to remove the 3-hydroxyl group.

Algar-Flynn-Oyamada Reaction

Similar to the Auwers synthesis, the Algar-Flynn-Oyamada (AFO) reaction is a well-known method that primarily synthesizes flavonols. wikipedia.orglookchem.com This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using alkaline hydrogen peroxide. wikipedia.orgresearchgate.net To obtain a 5-ethoxy substituted flavonol, the starting material would be 2'-hydroxy-6'-ethoxychalcone.

The reaction proceeds in two main stages: the formation of an intermediate dihydroflavonol, which is then oxidized to the final flavonol. wikipedia.org The precise mechanism has been a subject of study, with evidence suggesting it does not necessarily proceed via an epoxide intermediate as once thought. wikipedia.orgrsc.org The AFO reaction is a convenient and widely adopted method for producing flavonols due to its relative simplicity. lookchem.com Like the Auwers synthesis, it provides a pathway to 5-ethoxy-3-hydroxyflavone, a compound closely related to 5-ethoxyflavone.

Compound Index

Dehydrative Cyclization of 1,3-Diaryl Diketones

The crucial final step is the acid-catalyzed cyclization of this diketone intermediate. The presence of a strong acid, such as sulfuric acid in glacial acetic acid, facilitates an intramolecular condensation rsc.orgbiomedres.us. During this reaction, the enol form of the diketone attacks the phenolic hydroxyl group, leading to the formation of the heterocyclic pyranone ring. A subsequent dehydration event results in the stable aromatic flavone core. This method is advantageous for producing flavones with specific substitution patterns determined by the precursors rsc.org.

Recent advancements have focused on improving the efficiency and environmental footprint of this cyclization step. Research has shown that catalytic amounts of ferric chloride (FeCl₃) can effectively promote the dehydrative cyclization of 1,3-diaryl diketones to their corresponding flavones in high yields and under mild conditions, often at room temperature. researchgate.net This catalytic approach offers benefits such as operational simplicity, shorter reaction times, and reduced reagent cost compared to traditional stoichiometric acid catalysts researchgate.net.

Wittig Reaction for Flavone Construction

The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds (alkenes) by reacting a carbonyl compound (an aldehyde or ketone) with a phosphonium (B103445) ylide (Wittig reagent) wikipedia.orglibretexts.orglumenlearning.com. The reaction is renowned for its reliability and the high degree of control it offers over the position of the newly formed double bond lumenlearning.com.

The standard mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine. This intermediate subsequently forms a four-membered ring, an oxaphosphetane, which then decomposes to yield the final alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the driving force of the reaction masterorganicchemistry.comorganic-chemistry.org.

Within the context of flavonoid chemistry, the Wittig reaction is not typically employed for the primary construction of the flavone's heterocyclic ring system. Instead, its utility lies in the derivatization and modification of the pre-formed flavone skeleton. For example, it can be used to introduce a styryl or other unsaturated substituent onto the flavone structure by reacting a formyl-flavone (a flavone bearing an aldehyde group) with an appropriate Wittig reagent. This allows for the synthesis of complex flavone derivatives with extended conjugation or specific side chains, which are valuable in structure-activity relationship studies.

Precursor and Starting Material Considerations for 5-Ethoxy Flavone Synthesis

The synthesis of this compound requires careful selection of starting materials that either possess the desired 5-ethoxy group or have functional groups that can be readily converted to it.

Utilization of Baicalein and Other Hydroxyflavones

Baicalein (5,6,7-trihydroxyflavone) and other polyhydroxyflavones are excellent precursors for the synthesis of 5-ethoxyflavone through selective alkylation. The different hydroxyl groups on the flavone nucleus exhibit varying degrees of acidity and reactivity, which can be exploited for regioselective modification acs.orgkoreascience.kr. The 7-hydroxyl group is generally the most acidic and reactive, followed by the 4'-hydroxyl, while the 5-hydroxyl group is the least reactive due to its chelation with the adjacent carbonyl group at the 4-position acs.org.

To synthesize 5-ethoxyflavone from a precursor like 5,7-dihydroxyflavone (chrysin) or baicalein, a multi-step strategy is required. This typically involves:

Protection: The more reactive hydroxyl groups (e.g., at C-7) are first protected using a suitable protecting group, such as a benzyl (B1604629) group koreascience.kr.

Ethylation: The remaining free 5-hydroxyl group is then ethylated using an ethylating agent like diethyl sulfate or ethyl iodide in the presence of a base.

Deprotection: Finally, the protecting groups are removed to yield the target 5-ethoxyflavone.

This approach allows for the precise placement of the ethoxy group at the desired C-5 position. The synthesis of various O-methylated and O-benzylated flavone analogs has been successfully demonstrated using these principles of selective protection and alkylation acs.orgkoreascience.kr.

Synthesis from o-Hydroxyacetophenone Derivatives

A foundational and versatile route to flavones starts with o-hydroxyacetophenone or its substituted derivatives rsc.orgnih.gov. To synthesize 5-ethoxyflavone, a key starting material is 2-hydroxy-6-ethoxyacetophenone. This precursor contains the A-ring structure with the required ethoxy group already in place.

Two primary methods can be employed using this precursor:

Baker-Venkataraman Rearrangement Route: The 2-hydroxy-6-ethoxyacetophenone is reacted with benzoyl chloride in the presence of a base like pyridine to form an ester. This ester is then rearranged using a base (e.g., potassium hydroxide) to form the corresponding 1,3-diketone wikipedia.orgjk-sci.comuta.edu. Subsequent acid-catalyzed dehydrative cyclization yields the 5-ethoxyflavone rsc.orgresearchgate.net.

Claisen-Schmidt Condensation Route: The 2-hydroxy-6-ethoxyacetophenone is condensed with benzaldehyde in the presence of a strong base (e.g., KOH in ethanol) to form a 2'-hydroxy-6'-ethoxychalcone intermediate. This chalcone is then cyclized to afford the final flavone product nih.govnih.gov.

A reported synthesis of 5-substituted flavones utilizes 2',6'-dihydroxyacetophenone, which undergoes a modified Baker-Venkataraman reaction with benzoyl chloride to yield 5-hydroxyflavone directly. nih.gov This 5-hydroxyflavone can then be readily ethylated at the 5-position to give 5-ethoxyflavone nih.gov.

Synthesis from Chalcone Intermediates and their Derivatization

The most prevalent method for synthesizing flavones involves the oxidative cyclization of 2'-hydroxychalcone intermediates nih.gov. Chalcones are α,β-unsaturated ketones that serve as biogenetic precursors to all flavonoids nih.gov. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an o-hydroxyacetophenone and an aromatic benzaldehyde nih.govresearchgate.net.

For 5-ethoxyflavone, the required intermediate would be 2'-hydroxy-6'-ethoxychalcone. This is prepared by condensing 2-hydroxy-6-ethoxyacetophenone with benzaldehyde. Once the chalcone is obtained, several methods can be used for its cyclization:

Iodine-Catalyzed Oxidative Cyclization: Heating the chalcone in dimethyl sulfoxide (DMSO) with a catalytic amount of iodine is an effective method for direct conversion to the flavone rroij.commdpi.com. This method is often favored for its simplicity and good yields.

Algar-Flynn-Oyamada (AFO) Reaction: This reaction involves treating the chalcone with alkaline hydrogen peroxide drugfuture.comwikipedia.org. While this method classically yields a flavonol (a 3-hydroxyflavone), variations in conditions can influence the product outcome wikipedia.orgbeilstein-archives.org. The reaction proceeds through the formation of a dihydroflavonol intermediate, which is then oxidized wikipedia.org.

The choice of cyclization method depends on the specific substitution pattern of the chalcone and the desired final product.

Optimization of Reaction Conditions and Yield for Ethoxy Flavone Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of synthesized flavones while minimizing reaction times and environmental impact. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reagent stoichiometry.

Catalyst and Solvent Selection: The synthesis of flavones from chalcones via oxidative cyclization is highly dependent on the catalyst and solvent system. While the classic I₂-DMSO system is widely used, studies have shown that other systems can offer advantages rroij.com. For instance, using Cs₂CO₃ as a base and iodine as an oxidant in an aqueous DMSO mixture has been developed as a mild and efficient protocol researchgate.net. For the acid-catalyzed dehydrative cyclization of 1,3-diketones, Lewis acids like FeCl₃ have been shown to be superior catalysts to traditional Brønsted acids, providing excellent yields under milder conditions researchgate.net.

Temperature and Reaction Time: Temperature is a crucial factor, particularly in solvent-free or high-boiling point solvent reactions. For iodine-catalyzed cyclization of chalcones, an optimal temperature around 110-120°C is often effective; higher temperatures can lead to decomposition rroij.com. Optimization studies for similar heterocyclic syntheses have demonstrated that systematically varying the temperature can significantly impact yield researchgate.net. Similarly, reducing reaction times is a common goal. For the synthesis of dihydrobenzofuran neolignans, conditions were optimized to decrease the reaction time from 20 hours to 4 hours without a significant loss in yield nih.gov.

The following table presents data from an optimization study for the synthesis of a selenium-containing flavone analog (Se-flavone 3a), illustrating how systematic variation of reaction parameters can dramatically affect product yield. These principles are directly applicable to the synthesis of 5-ethoxyflavone.

| Entry | Reagent Amount (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 0.2 (Selenium) | PEG-400 | 50 | 2 | 56 | researchgate.net |

| 2 | 0.3 (Selenium) | PEG-400 | 50 | 2 | 98 | researchgate.net |

| 3 | 0.3 (Selenium) | PEG-400 | 50 | 1 | 69 | researchgate.net |

| 4 | 0.3 (Selenium) | PEG-400 | 40 | 2 | 81 | researchgate.net |

| 5 | 0.3 (Selenium) | PEG-400 | RT | 2 | <5 | researchgate.net |

| 6 | 0.3 (Selenium) | Ethanol | 50 | 2 | 15 | researchgate.net |

| 7 | 0.3 (Selenium) | DMSO | 50 | 2 | 0 | researchgate.net |

| 8 | 0.3 (Selenium) | MeCN | 50 | 2 | 0 | researchgate.net |

This data clearly shows that the yield is highly sensitive to reagent stoichiometry (Entry 1 vs. 2), temperature (Entries 2, 4, 5), and solvent choice (Entries 2, 6, 7, 8), underscoring the importance of a systematic approach to optimize the synthesis of flavone derivatives. researchgate.net

Role of Catalysts (e.g., Iodine, Palladium) and Reagents

Catalysts and specific reagents are pivotal in modern organic synthesis, steering reactions toward desired products with high selectivity and efficiency. In the context of flavone synthesis, iodine and palladium have emerged as powerful catalysts for key bond-forming and cyclization steps.

Iodine: Molecular iodine is recognized as an inexpensive, non-toxic, and readily available catalyst for a variety of organic transformations. researchgate.net Its utility in flavone synthesis is primarily demonstrated in the oxidative cyclization of chalcones. For instance, a 2'-hydroxychalcone can be effectively converted to its corresponding flavone in good yield using iodine as a catalyst in a solvent such as dimethyl sulfoxide (DMSO). mdpi.com The oxidizing power of iodine facilitates the crucial ring-closing step. mdpi.comnio.res.in In some procedures, iodine is used to trigger an iodocyclization, forming an intermediate that subsequently leads to the flavone structure. nio.res.in

Palladium: Palladium catalysis offers a versatile and highly efficient route to both flavones and flavanones from common intermediates. nih.gov A notable strategy involves the Pd(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. nih.gov This approach is divergent, meaning that by carefully selecting the oxidants and additives, one can selectively synthesize either the flavone or the flavanone (B1672756). nih.gov For example, the use of 5-nitro-1,10-phenanthroline (B1664666) as a ligand in a palladium-catalyzed system can exclusively yield the flavone product with high efficiency. nih.gov These reactions are atom-economical and can proceed under conditions that are milder than traditional acid- or base-catalyzed methods. nih.gov Heterogeneous palladium catalysts, such as palladium nanoclusters immobilized on supports, have also been developed, offering high activity, selectivity, and excellent recyclability in oxidative cascade reactions. diva-portal.orgnih.gov

Other Reagents: Besides the primary catalysts, other reagents play critical roles. In the synthesis of 3-hydroxyflavones, a combination of hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) is used to achieve oxidative cyclization of 2'-hydroxychalcones. iosrphr.orgresearchgate.net For chemical modifications, such as the demethylation of methoxy-substituted flavones, reagents like hydrobromic acid (HBr) in acetic acid are employed. mdpi.com The choice of reagents can significantly influence reaction pathways and final product yields.

Solvent Effects and Green Chemistry Approaches

The choice of solvent can profoundly impact reaction rates and selectivity, while the principles of green chemistry guide the development of more sustainable synthetic protocols. researchgate.netskpharmteco.com

Solvent Effects: The solvent environment can influence the efficacy of flavone synthesis. Kinetic studies have shown that high-boiling-point polar solvents can significantly affect reaction outcomes. researchgate.net Dimethyl sulfoxide (DMSO), in particular, has been shown to substantially promote the rate of both the initial condensation and the subsequent isomerization steps in flavanone synthesis over a magnesium oxide catalyst. researchgate.net The polarity of the solvent can accelerate reaction kinetics; for example, iodine-catalyzed reactions have been observed to proceed faster in polar solvents compared to nonpolar ones. researchgate.net In some cases, trifluoroacetic acid (TFA) has been used as an additive in solvents like benzene (B151609) or chloroform (B151607) to induce shifts in NMR spectroscopy, which aids in the structural elucidation of methoxy-substituted flavones. rsc.org

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a major focus of modern chemistry. bohrium.commdpi.comresearchgate.net For flavone synthesis, this includes:

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in a solid-state trituration process minimizes volatile organic compound (VOC) emissions and simplifies product purification. bohrium.combenthamdirect.com

Green Solvents: When a solvent is necessary, greener alternatives are preferred. Glycerol, a non-toxic, biodegradable byproduct of biodiesel production, has been successfully used as a solvent for flavone synthesis in conjunction with recyclable heteropolyacid catalysts. ingentaconnect.com Water is also considered an ideal eco-friendly solvent for certain steps in flavonoid synthesis. nih.gov

Recyclable Catalysts: The use of catalysts that can be easily recovered and reused, such as heteropolyacids or immobilized palladium catalysts, reduces waste and lowers costs. diva-portal.orgingentaconnect.com

Energy Efficiency: Methodologies like microwave-assisted synthesis contribute to green chemistry by drastically reducing energy consumption and reaction times. ajrconline.orgrasayanjournal.co.in

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. mdpi.comajrconline.org This technology utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to a dramatic acceleration of reaction rates. lew.ro

In the synthesis of flavones and their precursors, microwave irradiation has been shown to reduce reaction times from hours or even days to mere minutes, while simultaneously improving product yields. iosrphr.orgnepjol.infoscielo.br For example, the acid-mediated cyclization of a 2'-hydroxychalcone to a flavanone that requires four days under conventional heating at 100 °C can be completed in just 30 minutes under microwave conditions, with an increased yield. nepjol.info Similarly, a reaction to produce 3-hydroxyflavones that takes 3 hours with traditional methods can be accomplished in 7 minutes using a microwave. iosrphr.org

Microwave-assisted protocols can be adapted for various conditions, including solvent-free systems or in the presence of green solvents like ionic liquids. researchgate.netijcmas.com The combination of microwave heating with solvent-free conditions represents a particularly efficient and environmentally friendly approach to flavone synthesis. researchgate.netscielo.br

Research Findings: Conventional vs. Microwave-Assisted Synthesis

The following table summarizes comparative data from studies on flavone and flavanone synthesis, highlighting the efficiency gains of microwave-assisted protocols.

| Precursor/Reaction Type | Conventional Method | Microwave Method | Reference(s) |

| Cyclization of 2'-hydroxychalcone | 4 days at 100 °C | 30 minutes | nepjol.info |

| Synthesis of 3-hydroxyflavones | 3 hours | 7 minutes | iosrphr.org |

| Cyclization of chalcone with TFA | 72 hours | 9 minutes | scielo.br |

Comprehensive Spectroscopic Analysis of this compound and its Derivatives

The combined application of various spectroscopic methods allows for a thorough characterization of the this compound molecule. Each technique offers unique insights into the structural and electronic properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a powerful tool for analyzing the chromophoric system of flavonoids. technologynetworks.comijprajournal.com The absorption of UV-Vis light excites electrons within the molecule, and the resulting spectrum provides information about the electronic transitions and conjugation within the flavone core. In flavonoids, the UV-Vis spectrum typically exhibits two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm). Band I is associated with the cinnamoyl system (B-ring and the C-ring pyrone), while Band II corresponds to the benzoyl system (A-ring and the C-ring pyrone).

For flavones and their derivatives, the position and intensity of these bands can be influenced by the substitution pattern on the A and B rings. researchgate.netjapsonline.com For instance, the presence of hydroxyl or methoxy (B1213986) groups can cause shifts in the absorption maxima (λmax). In the case of this compound, the ethoxy group at the 5-position is expected to influence the electronic environment of the A-ring and, consequently, the position of Band II.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound and its derivatives is characterized by absorption bands corresponding to the vibrations of specific bonds.

Key characteristic absorption bands for flavones include:

C=O (Carbonyl) Stretching: A strong absorption band typically appears in the range of 1650–1750 cm⁻¹. pressbooks.pub The exact position is sensitive to conjugation and hydrogen bonding. For flavones, this peak is often observed around 1630-1660 cm⁻¹.

C=C (Aromatic) Stretching: Multiple bands in the region of 1450–1610 cm⁻¹ are characteristic of the aromatic rings. pressbooks.pub

C-O (Ether) Stretching: The presence of the ethoxy group and the pyrone ring ether linkage gives rise to C-O stretching vibrations, typically observed in the 1000–1300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹.

Analysis of related flavonoid derivatives confirms these assignments. ptfarm.pl The structural characterization of novel 7-(2-hydrazineyl-2-oxoethoxy)-5-hydroxyflavone derivatives was supported by IR spectroscopy, which confirmed the presence of the intended functional groups. jchr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information about the connectivity and chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). researchgate.netmolaid.com

The ¹H NMR spectrum of this compound provides a wealth of information about the proton arrangement. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all indicative of the proton's local environment. hmdb.ca

For a typical this compound structure, the following proton signals are expected:

Ethoxy Group: A triplet at approximately 1.4-1.5 ppm corresponding to the methyl protons (-CH₃) and a quartet around 4.0-4.2 ppm for the methylene (B1212753) protons (-OCH₂-).

A-Ring Protons: The protons on the A-ring will appear as distinct signals. The exact chemical shifts and coupling patterns depend on the substitution. For a 5,7-disubstituted flavone, H-6 and H-8 would appear as doublets.

C-3 Proton: A characteristic singlet for the H-3 proton is typically observed between 6.5 and 7.0 ppm.

B-Ring Protons: The protons of the unsubstituted B-ring will appear in the aromatic region (7.2-8.0 ppm) as a set of multiplets.

Data from related structures, such as 5,7-dimethoxy-6-hydroxyflavone, show methoxy protons as singlets at 3.76 and 3.95 ppm, and an aromatic proton as a singlet at 6.79 ppm, illustrating how specific substitutions influence the spectrum. researchgate.net In studies of methoxyflavonol derivatives, detailed ¹H NMR data has been tabulated, providing a reference for assigning proton signals in similar flavonoid structures. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. chemguide.co.ukhmdb.ca Each unique carbon atom in the this compound structure will produce a distinct signal.

Key signals in the ¹³C NMR spectrum of this compound would include:

C=O Carbon (C-4): The carbonyl carbon is typically found significantly downfield, in the range of 175-185 ppm.

Aromatic and Olefinic Carbons: The carbons of the aromatic rings and the C-2/C-3 double bond resonate in the region of approximately 90-165 ppm. The carbon atom bearing the ethoxy group (C-5) will be shifted downfield.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) of the ethoxy group will appear around 60-70 ppm, while the methyl carbon (-CH₃) will be found further upfield, typically between 14 and 16 ppm.

For instance, in 5-hydroxy-7-methoxyflavone, the carbon signals have been assigned, providing a comparative basis for this compound. spectrabase.com Similarly, comprehensive ¹³C NMR data for various methoxyflavonol derivatives aids in the structural elucidation of related compounds. researchgate.netscielo.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. slideshare.net The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.net The fragmentation of flavonoids in the mass spectrometer often occurs via retro-Diels-Alder (rDA) reactions, which break the C-ring and provide information about the substitution on the A and B rings. nih.govresearchgate.netresearchgate.net

For this compound, the fragmentation would likely involve the loss of the ethyl group from the ethoxy moiety, followed by characteristic cleavages of the flavone core. The analysis of these fragment ions allows for the confirmation of the structure and the position of the substituents. mdpi.com

Advanced Structural Determination Techniques

Beyond standard spectroscopic methods, advanced techniques offer unambiguous structural data. These include X-ray diffraction for determining the precise spatial arrangement of atoms in a crystalline state and computational chemistry for predicting and validating spectroscopic data.

For a molecule to be suitable for single-crystal XRD, it must be crystallized into a high-quality, single crystal. This is often achieved through slow evaporation of a solution of the compound. mdpi.com While 5-Ethoxyflavone itself is achiral, XRD is the gold standard for determining the absolute stereochemistry of chiral molecules. In such cases, the technique can distinguish between enantiomers by analyzing anomalous scattering effects. nih.gov Even for achiral molecules like 5-Ethoxyflavone, XRD provides an exact and unambiguous confirmation of the molecular structure.

Interactive Table: Illustrative Crystallographic Data for a Flavonoid Compound

| Parameter | Hypothetical Value for a Flavonoid | Description |

| Chemical Formula | C17H14O3 | The elemental composition of the molecule. |

| Formula Weight | 266.29 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P 1 21/c 1 | A specific description of the crystal's symmetry elements. rsc.org |

| Unit Cell Dimensions (a, b, c) | a=10.1 Å, b=11.5 Å, c=14.1 Å | The lengths of the edges of the unit cell. researchgate.net |

| Unit Cell Angles (α, β, γ) | α=90°, β=96.5°, γ=90° | The angles between the edges of the unit cell. researchgate.net |

| Volume | 1635 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | 1.08 g/cm³ | The theoretical density of the crystal. |

| R-factor | < 0.05 | An indicator of the quality of the fit between the model and the data. |

Computational chemistry, particularly methods based on quantum mechanics, has become an indispensable tool for the structural elucidation of organic molecules. escholarship.orgdectris.com Density Functional Theory (DFT) is a widely used computational method that can predict a variety of molecular properties, including optimized geometries and spectroscopic data, with a high degree of accuracy. d-nb.infomit.edu

For flavonoids, DFT calculations are frequently employed to predict Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). pan.olsztyn.pl The Gauge-Including Atomic Orbital (GIAO) method, when used in conjunction with DFT, allows for the calculation of theoretical chemical shifts. nih.govpan.olsztyn.pl These predicted spectra can then be compared with experimentally obtained spectra to confirm structural assignments. This is particularly useful for complex molecules where spectral interpretation can be ambiguous. Studies have shown that for flavonoids, there is a strong linear correlation between the experimental chemical shifts and the computed isotropic shielding constants from GIAO/DFT calculations. pan.olsztyn.pl

The process typically involves:

Building an initial 3D model of the 5-Ethoxyflavone molecule.

Performing a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**). pan.olsztyn.pl

Calculating the NMR shielding tensors for the optimized geometry using the GIAO method.

Converting the calculated shielding constants to chemical shifts, often by referencing them against a standard like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be high enough to distinguish between different isomers or to assign specific signals in a crowded spectrum. d-nb.infopan.olsztyn.pl This predictive power is a significant aid in the validation of experimentally determined structures.

Interactive Table: Illustrative Comparison of Experimental vs. Predicted ¹³C NMR Shifts for a Flavone

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (GIAO/DFT) | Difference (ppm) |

| C-2 | 163.1 | 163.5 | -0.4 |

| C-3 | 107.4 | 107.9 | -0.5 |

| C-4 | 178.3 | 178.0 | 0.3 |

| C-5 | 162.4 | 162.8 | -0.4 |

| C-6 | 98.9 | 99.2 | -0.3 |

| C-7 | 165.2 | 165.0 | 0.2 |

| C-8 | 94.1 | 94.5 | -0.4 |

| C-9 | 157.6 | 157.2 | 0.4 |

| C-10 | 104.2 | 104.7 | -0.5 |

Synthesis of 5 Ethoxy Flavone

The synthesis of flavones, including 5-ethoxy flavone (B191248), can generally be achieved through several established methods in organic chemistry. A common and traditional approach is the Baker-Venkataraman rearrangement . innovareacademics.in This method typically involves the following steps:

Esterification : A 2-hydroxyacetophenone (B1195853) derivative is reacted with a benzoyl chloride to form a benzoyl ester.

Rearrangement : The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone.

Cyclization : The 1,3-diketone is then cyclized under acidic conditions to yield the flavone structure. innovareacademics.in

Another widely used method is the Allan-Robinson reaction , which involves the reaction of a 2-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form the flavone.

A more direct approach involves the oxidative cyclization of chalcones . innovareacademics.in In this method:

A 2'-hydroxychalcone (B22705) (an open-chain precursor) is synthesized, typically through a Claisen-Schmidt condensation between a 2-hydroxyacetophenone and a benzaldehyde (B42025). innovareacademics.in

The resulting chalcone (B49325) then undergoes oxidative cyclization to form the flavone ring. innovareacademics.in

For the specific synthesis of 5-ethoxy flavone, the starting material would be 2-hydroxy-6-ethoxyacetophenone, which would then be reacted with appropriate reagents following one of the general pathways described above.

Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo

Anticancer Activity and Cellular Mechanisms

Efforts to delineate the anticancer profile of 5-Ethoxyflavone are hampered by a lack of specific studies. General research into flavonoids suggests that structural modifications, such as the placement of hydroxyl or methoxy (B1213986) groups, can significantly alter biological activity, including antiproliferative and pro-apoptotic effects nih.gov. However, direct evidence for the ethoxy substitution at the 5-position is not well-documented in the context of the specific mechanisms outlined below.

Investigations into Antiproliferative Effects in Cell Lines

There is a notable absence of published studies specifically detailing the antiproliferative effects of 5-Ethoxyflavone across a range of cancer cell lines. One study on compounds isolated from Zanthoxylum nitidum identified an "ethoxyflavone" which was evaluated for its cytotoxicity against five human cancer cell lines researchgate.net. However, the precise structure was not specified as 5-Ethoxyflavone in the available abstract, and detailed data on its IC50 values or the full scope of cell lines tested are not available. Without further data, a comprehensive table of its antiproliferative effects cannot be compiled.

Induction of Cell Cycle Arrest and Apoptosis Pathways

The same study on constituents from Zanthoxylum nitidum mentioned that the isolated ethoxyflavone induced G2/M cell cycle arrest and apoptosis researchgate.net. This suggests a potential mechanism of action common to many anticancer flavonoids which disrupt cell division and trigger programmed cell death plos.org. However, the specific molecular pathways for 5-Ethoxyflavone remain uninvestigated.

Caspase Activation

There is no specific research available that demonstrates or details the activation of caspases by 5-Ethoxyflavone. Caspases are critical mediators of apoptosis, and their activation is a key hallmark of this process rndsystems.comnih.gov. While it is plausible that if 5-Ethoxyflavone induces apoptosis it may involve caspase activation, no experimental evidence currently supports this hypothesis for this specific compound.

Poly(ADP-ribose) Polymerase (PARP) Cleavage

No studies have been identified that report on the ability of 5-Ethoxyflavone to induce the cleavage of Poly(ADP-ribose) Polymerase (PARP). PARP cleavage is a downstream event of caspase activation and serves as a marker for apoptosis plos.org. The absence of data on this specific endpoint for 5-Ethoxyflavone represents a significant gap in understanding its potential apoptotic mechanism.

p53 Pathway Modulation

The interaction between 5-Ethoxyflavone and the p53 tumor suppressor pathway is currently undocumented in scientific literature. The p53 pathway is a central regulator of cell fate, controlling cell cycle arrest, apoptosis, and DNA repair in response to cellular stress nih.govmskcc.org. Whether 5-Ethoxyflavone exerts any of its potential anticancer effects through modulation of p53 or its downstream targets is unknown.

Modulation of Key Regulatory Enzymes in Tumorigenesis

There is no available research into the effects of 5-Ethoxyflavone on key regulatory enzymes involved in tumorigenesis, such as protein kinases or metabolic enzymes like 5-lipoxygenase nih.govnih.gov. Flavonoids are known to inhibit various enzymes, but the specific inhibitory profile of 5-Ethoxyflavone has not been characterized.

Protein Kinase C (PKC)

Flavonoids have been identified as inhibitors of Protein Kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. SAR studies have revealed that the inhibitory potency of flavonoids against PKC is highly dependent on their substitution patterns. Specifically, a coplanar flavone (B191248) structure with free hydroxyl substituents at the 3', 4', and 7-positions is considered a minimal essential feature for significant PKC inhibition. nih.gov The presence of an ethoxy group at the 5-position in 5-Ethoxy flavone, a modification of the hydroxyl group often found in naturally occurring flavones, may influence the molecule's interaction with the ATP-binding site of PKC. While fisetin, quercetin (B1663063), and luteolin (B72000) are potent inhibitors, the specific inhibitory capacity of this compound on PKC has not been extensively documented in available literature. nih.gov

Table 1: Summary of Flavonoid Activity on Protein Kinase C (PKC) This table is based on general flavonoid research, as specific data for this compound is not available.

| Compound/Class | Effect on PKC | Key Structural Features for Activity | Reference |

|---|---|---|---|

| Flavonoids (general) | Inhibition | Coplanar structure, hydroxyl groups at 3', 4', and 7-positions | nih.gov |

| Fisetin | Potent Inhibitor | Hydroxylation pattern | nih.gov |

| Quercetin | Potent Inhibitor | Hydroxylation pattern | nih.gov |

| Luteolin | Potent Inhibitor | Hydroxylation pattern | nih.gov |

Cyclin-Dependent Kinases (CDK 1 and 2)

Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a key target in cancer therapy. frontiersin.org Flavonoids have been shown to inhibit various CDKs, including CDK1 and CDK2. plos.orgimrpress.com The mechanism of inhibition often involves competitive binding to the ATP pocket of the kinases. nih.gov Structure-activity relationship studies indicate that the specific substitution pattern on the flavone rings significantly influences the inhibitory activity. For CDK1, hydrophobic interactions and the presence of hydrogen bond donors are important for binding. plos.org For CDK2, interactions with specific amino acid residues, such as Leu83, have been noted. imrpress.com The 5-ethoxy group in this compound would alter the steric and electronic properties at this position compared to a hydroxyl group, which could impact its binding affinity and inhibitory potential towards CDK1 and CDK2. However, direct experimental data on the inhibitory concentration (IC50) of this compound against these kinases is not available in the reviewed literature.

Table 2: Research Findings on Flavonoid Inhibition of CDK1 and CDK2 This table is based on general flavonoid research, as specific data for this compound is not available.

| Kinase | Inhibitor Class | Key Findings from SAR Studies | Reference |

|---|---|---|---|

| CDK1 | Flavonoids | Inhibition is influenced by hydrophobic and hydrogen bond donor properties. | plos.org |

| CDK2 | Flavonoids | Interaction with Leu83 in the ATP-binding pocket is significant. | imrpress.com |

Casein Kinases (CK)

Casein Kinases, particularly CK2, are involved in a myriad of cellular processes, and their aberrant activity is linked to cancer. nih.gov Several flavonoids have been identified as potent inhibitors of CK2. nih.govresearchgate.net SAR studies have demonstrated that the hydroxylation pattern of the flavone scaffold is a crucial determinant of their inhibitory capacity. Potent inhibition of CK2 is associated with the presence of hydroxyl groups at positions 6, 3', and 4'. nih.gov Notably, the absence of a hydroxyl group at position 3 does not diminish inhibitory potency, whereas hydroxyl groups at positions 2' or 5' are detrimental to the inhibitory effect. nih.gov The 5-ethoxy substitution on this compound would be a modification at a position where hydroxylation is known to be influential, suggesting a potential modulation of CK2 inhibitory activity, though specific data remains to be elucidated.

Table 3: Flavonoid Activity on Casein Kinase 2 (CK2) This table is based on general flavonoid research, as specific data for this compound is not available.

| Compound | Reported IC50 for CK2 | Key Structural Features for Inhibition | Reference |

|---|---|---|---|

| Myricetin | 1.18 µM | Hydroxyl groups at 3, 5, 7, 3', 4', 5' | nih.gov |

| Quercetin | 0.51 µM | Hydroxyl groups at 3, 5, 7, 3', 4' | nih.gov |

| Luteolin | 0.86 µM | Hydroxyl groups at 5, 7, 3', 4' | nih.gov |

| Kaempferol | 1.88 µM | Hydroxyl groups at 3, 5, 7, 4' | nih.gov |

| Apigenin (B1666066) | 1.72 µM | Hydroxyl groups at 5, 7, 4' | nih.gov |

| Chrysin (B1683763) | 13.63 µM | Hydroxyl groups at 5, 7 | nih.gov |

PIM-1 Kinases

The PIM-1 kinase is a serine/threonine kinase that is often overexpressed in various cancers, making it a target for therapeutic intervention. nih.govnih.gov Flavonoids have been investigated as inhibitors of PIM-1. nih.govrcsb.org SAR studies suggest that the planarity of the flavonoid molecule is important for efficient binding. nih.gov Furthermore, specific hydroxylations, such as at the C3, C5, and C7 positions, can form stable hydrogen bonds with key residues in the active site of PIM-1, enhancing binding stability and inhibitory effectiveness. nih.gov The presence of an ethoxy group at the 5-position of this compound would modify the electronic and steric characteristics at a key binding position, which could influence its inhibitory activity against PIM-1.

Table 4: Insights into Flavonoid Inhibition of PIM-1 Kinase This table is based on general flavonoid research, as specific data for this compound is not available.

| Compound/Class | Effect on PIM-1 | Key Structural Features for Activity | Reference |

|---|---|---|---|

| Flavonoids (general) | Inhibition | Planar structure, hydroxyl groups at C3, C5, C7 for H-bonding. | nih.govnih.gov |

| Quercetin | Potent Inhibitor | Hydroxylation pattern enhances binding stability. | nih.gov |

| Hispidulin | Inhibitor | Binds to the hinge region of the kinase. | rcsb.org |

Death-Associated Protein Kinase 1 (DAPK-1)

Table 5: Flavonoid Interaction with Death-Associated Protein Kinase 1 (DAPK-1) This table is based on general flavonoid research, as specific data for this compound is not available.

| Compound | Binding to DAPK-1 | Key Structural Insights | Reference |

|---|---|---|---|

| Morin | Strongest binder among tested flavonoids | Ionic interaction between 2'-OH and K42 of DAPK-1. | nih.gov |

| Kaempferol | Binds to DAPK-1 | Binding is associated with a chloride ion. | nih.gov |

| Flavonoids (general) | Binding affinity varies | Substitution pattern is critical for selectivity. | nih.gov |

Tyrosine Kinases (e.g., HER2)

Tyrosine kinases are a large family of enzymes that are crucial components of signaling pathways that regulate cell growth, differentiation, and metabolism. nih.govnih.gov The human epidermal growth factor receptor 2 (HER2) is a tyrosine kinase that is overexpressed in some cancers. nih.gov Flavonoids have been shown to inhibit tyrosine kinases, including HER2, often by competing with ATP for the binding site. nih.gov The pattern of hydroxylation on the flavone rings is a key factor in determining their inhibitory potency. nih.gov For instance, hesperetin (B1673127) and naringenin (B18129) have been identified as HER2 tyrosine kinase inhibitors. nih.gov The 5-ethoxy group of this compound represents a modification of a hydroxyl group and could therefore influence its interaction with the ATP-binding pocket of HER2 and other tyrosine kinases.

Table 6: Flavonoid Activity on HER2 Tyrosine Kinase This table is based on general flavonoid research, as specific data for this compound is not available.

| Compound/Class | Effect on HER2 | Mechanism of Action | Reference |

|---|---|---|---|

| Hesperetin | Inhibitor | Binds to the ATP binding site of HER2-TK. | nih.gov |

| Naringenin | Inhibitor | Binds to the ATP binding site of HER2-TK. | nih.gov |

| Flavonoids (general) | Inhibition | Competitive inhibition with ATP. | nih.govnih.gov |

Sphingosine Kinase (SphK)

Table 7: Flavonoid Inhibition of Sphingosine Kinase (SphK) This table is based on general flavonoid research, as specific data for this compound is not available.

| Compound | Effect on SphK | Mechanism of Action | Reference |

|---|---|---|---|

| Luteolin | Inhibition of SphK2 | Reduces S1P biosynthesis, leading to increased ceramide and apoptosis. | plos.org |

| Flavonoids (general) | Potential Inhibition | Can alter the balance of sphingolipids. | plos.org |

Topoisomerase IIα Inhibition

Topoisomerases are critical enzymes that regulate the topology of DNA during essential cellular processes like replication and transcription. umed.plijabbr.com Type II topoisomerases, including topoisomerase IIα, function by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through before resealing the break. umed.plnih.gov This action is vital for relieving supercoiling and untangling intertwined DNA molecules. umed.plijabbr.com Some anticancer agents, known as topoisomerase poisons, work by stabilizing the temporary covalent complex formed between the enzyme and the cleaved DNA. umed.plnih.gov This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately triggering apoptosis, or programmed cell death. umed.plnih.gov

Flavonoids, a class of natural compounds, have been investigated for their potential to inhibit topoisomerase enzymes. umed.pl Their mechanism of action can involve either catalytic inhibition, where they interfere with the enzyme's function without stabilizing the DNA-enzyme complex, or poison-like activity. umed.pl Studies on related flavonoid structures suggest that specific chemical features, such as the presence and position of hydroxyl groups, can influence their interaction with topoisomerase II. For instance, the 5-hydroxyl group has been implicated as important for binding to the enzyme. nih.gov While direct studies on 5-ethoxyflavone's interaction with topoisomerase IIα are not extensively detailed in the provided results, the general activity of flavonoids as topoisomerase inhibitors suggests a potential mechanism for its anticancer effects. umed.plnih.gov

Impact on Cellular Signaling Pathways (e.g., PI3K/AKT)

The PI3K/AKT signaling pathway is a fundamental cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. mdpi.comcellsignal.comkegg.jp This pathway is initiated by various extracellular signals that activate phosphoinositide 3-kinase (PI3K). cellsignal.comkegg.jp Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), which acts as a second messenger. mdpi.com PIP3 recruits the serine/threonine kinase Akt to the cell membrane, where it is subsequently activated through phosphorylation. cellsignal.com

Dysregulation of the PI3K/AKT pathway is a common feature in many human cancers, often leading to uncontrolled cell growth and resistance to apoptosis. mdpi.comcellsignal.comnih.gov Consequently, this pathway has become a significant target for the development of anticancer therapies. mdpi.comnih.gov Numerous flavonoids have been shown to modulate the PI3K/AKT pathway, thereby exerting their anti-cancer effects. mdpi.comnih.gov For example, some flavonoids can inhibit the activity of key components of this pathway, leading to decreased cell survival and proliferation. mdpi.comnih.gov While the direct impact of 5-ethoxyflavone on the PI3K/AKT pathway is not explicitly detailed in the provided search results, the established role of other flavonoids in targeting this pathway suggests a plausible mechanism for 5-ethoxyflavone's observed biological activities. mdpi.comnih.govnih.gov

In vitro Cytotoxicity Screening on Human Tumor Cell Lines

The cytotoxic effects of 5-ethoxyflavone and related methoxyflavones have been evaluated across a variety of human tumor cell lines, demonstrating their potential as anticancer agents. Flavonoids, in general, have shown cytotoxic activity against numerous cancer types, including those of the breast, lung, colon, and prostate. nih.govinnovareacademics.in

Specifically, methoxylated flavones have often exhibited potent growth-inhibitory properties. aacrjournals.org For instance, 5,7-dimethoxyflavone (B190784) has been reported to be a more potent inhibitor of cell proliferation in oral squamous cell carcinoma and breast cancer MCF-7 cells compared to its unmethylated counterpart. nih.gov Similarly, other methoxyflavones have demonstrated significant growth-inhibitory effects on various cancer cell lines. aacrjournals.org

The cytotoxic potential of flavonoids is often assessed by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cell population. Studies have investigated the cytotoxicity of various flavonoids against a panel of human cancer cell lines, including:

Breast Cancer: MCF-7, MDA-MB-231 innovareacademics.innih.govwaocp.org

Lung Cancer: A549 innovareacademics.in

Glioblastoma: U87

Liver Cancer: HepG-2 nih.gov

Colorectal Cancer: HCT-116, SW480, SW620 nih.gov

Prostate Cancer: LNCaP, PC-3, DU145 innovareacademics.in

While specific IC50 values for 5-ethoxyflavone against all these cell lines were not available in the provided search results, the general trend observed for methoxylated flavonoids suggests potential activity. For example, related compounds have shown IC50 values in the micromolar range against various cancer cell lines. nih.govnih.gov

Table 1: Representative Cytotoxicity of Related Flavonoids on Human Tumor Cell Lines

Preclinical Non-human In Vivo Models of Tumor Growth Inhibition

Preclinical in vivo models are crucial for evaluating the therapeutic potential of anticancer compounds in a living organism before human trials. mdpi.comnih.gov These models often involve transplanting human tumor cells into immunodeficient mice, creating what is known as a xenograft model. nih.govresearchgate.net Another approach is the use of syngeneic models, where cancer cells from a specific mouse strain are implanted into mice of the same strain. meliordiscovery.com

One such model involves the use of fibrosarcoma cells in mice. nih.govnih.gov For instance, the G:5:113 fibrosarcoma cell line has been used to study tumor-host interactions when transplanted subcutaneously in mice. nih.gov Similarly, the B16F10 melanoma model in C57BL/6 mice is a widely used syngeneic model to assess the efficacy of cancer therapies. meliordiscovery.com

Antioxidant Activity and Radical Scavenging Mechanisms

Free Radical Scavenging Capacity (e.g., DPPH method)

The antioxidant activity of flavonoids is a well-documented aspect of their biological properties. irb.hracademicjournals.org This activity is largely attributed to their ability to scavenge free radicals, which are highly reactive molecules that can cause oxidative damage to cells. irb.hracademicjournals.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and rapid method used to evaluate the antioxidant capacity of various compounds. academicjournals.orge3s-conferences.org In this assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. academicjournals.orge3s-conferences.org

The structure of a flavonoid plays a crucial role in its radical scavenging activity. irb.hrfrontiersin.org The number and position of hydroxyl groups on the flavonoid skeleton are key determinants of this activity. irb.hrfrontiersin.org For example, the presence of a catechol (o-dihydroxy) group in the B-ring is considered important for effective radical scavenging. irb.hr While specific DPPH scavenging data for 5-ethoxyflavone was noted, a study on related flavonoids showed that compounds with ethoxy groups possess antioxidant activity. upm.edu.my The general mechanism involves the flavonoid acting as a hydrogen or electron donor to neutralize free radicals. irb.hrfrontiersin.org

Table 2: DPPH Radical Scavenging Activity of a Related Flavonoid

Metal Ion Chelation Mechanisms

In addition to radical scavenging, another mechanism by which flavonoids exert their antioxidant effects is through the chelation of metal ions. nih.govaocs.org Transition metals like iron and copper can participate in redox reactions that generate highly reactive free radicals, such as the hydroxyl radical via the Fenton reaction. aocs.org By binding to these metal ions, chelating agents can prevent them from catalyzing the formation of free radicals. aocs.orgresearchgate.net

Inhibition of Reactive Oxygen Species (ROS) Formation

The generation of reactive oxygen species (ROS) is a fundamental aspect of cellular metabolism, but overproduction can lead to oxidative stress, a condition implicated in various diseases. nih.gov Flavonoids, as a class of compounds, are recognized for their antioxidant properties, which are often attributed to their chemical structure, including the number and position of hydroxyl groups. nih.gov These groups can chelate metal ions, thereby reducing their catalytic activity in reactions that form harmful radicals like the hydroxyl radical. nih.gov

While direct studies on this compound's ROS inhibitory activity are not extensively detailed in the provided results, the antioxidant potential of flavonoids, in general, is well-established. tandfonline.comsciopen.com For instance, some flavonoids can interfere with signaling pathways like Nrf2, which is involved in the cellular antioxidant response. nih.gov The antioxidant capacity of flavonoids can be influenced by structural features; for example, methoxy group substitutions, such as the ethoxy group in this compound, may diminish antioxidant activity compared to hydroxyl groups. caldic.com However, some polymethoxyflavones (PMFs) have demonstrated good antioxidant effects both in laboratory settings and in living organisms by reducing intracellular ROS and lipid peroxidation. sciopen.com It has been suggested that the demethylation of PMFs at the C-5 position could enhance their antioxidant effects. sciopen.com

Anti-inflammatory Activity and Related Pathways

Flavonoids are known to possess anti-inflammatory properties, and research has delved into the various mechanisms through which they exert these effects. caldic.com

Modulation of Pro-inflammatory Gene Expression (e.g., COX-2, iNOS)

The expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a key factor in the inflammatory process. caldic.com Some natural compounds have been shown to inhibit the expression of iNOS and COX-2. scispace.com For example, certain chrysin derivatives have been found to suppress the promoter activities of these enzymes. caldic.comnih.gov While specific data on this compound is limited in the search results, the general activity of flavonoids suggests a potential role in modulating these pro-inflammatory genes. The expression of these genes can be triggered by transcription factors such as NF-κB. researchgate.net

Inhibition of Eicosanoid Generating Enzymes (e.g., Phospholipase A2, Cyclooxygenases, Lipoxygenases)

Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are potent inflammatory mediators derived from arachidonic acid through the action of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The inhibition of these enzymes is a key strategy for controlling inflammation. nih.gov

Phospholipase A2 (PLA2): This enzyme is involved in the release of arachidonic acid, the precursor for eicosanoids. Some plant extracts have demonstrated inhibitory activity against phospholipase A2. academicjournals.org

Cyclooxygenases (COX): There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. nih.gov Some flavonoids have shown selective inhibition of COX-2 over COX-1. nih.govd-nb.info For instance, a chrysin derivative, 5,7-diacetylflavone, was a potent and selective inhibitor of COX-2. nih.gov

Lipoxygenases (LOX): These enzymes are responsible for the synthesis of leukotrienes, which are involved in various inflammatory responses. jpccr.eu 5-lipoxygenase (5-LOX) is a key enzyme in this pathway. nih.govresearchgate.net Certain flavonoids have been identified as inhibitors of 5-LOX. nih.govnih.gov The inhibitory potency and selectivity can be influenced by the flavonoid's structure, such as the presence of hydroxyl groups. nih.gov Dual inhibition of both COX-2 and 5-LOX is considered a promising therapeutic strategy to reduce the side effects associated with traditional NSAIDs. nih.govd-nb.info

Interaction with Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JNK-STAT)

The anti-inflammatory effects of many natural compounds are mediated through their interaction with critical intracellular signaling pathways.

NF-κB (Nuclear Factor-kappa B): This is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. frontiersin.orgresearchgate.net The NF-κB pathway can be activated by various stimuli, including inflammatory cytokines and pathogens. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). nih.gov Upon stimulation, a cascade of events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. researchgate.netnih.gov Several natural compounds have been shown to inhibit NF-κB signaling, thereby exerting anti-inflammatory effects. frontiersin.orgmdpi.com

MAPK (Mitogen-Activated Protein Kinase): The MAPK cascade is another highly conserved signaling pathway involved in cellular responses to a wide range of stimuli, including stress and inflammation. frontiersin.orgkegg.jp It consists of a series of protein kinases that phosphorylate and activate one another. frontiersin.org The MAPK family includes ERK, JNK, and p38 MAPK, which can be activated by various upstream signals, including reactive oxygen species (ROS). frontiersin.orgqiagen.com This pathway plays a role in the production of inflammatory mediators like prostaglandin (B15479496) E2. qiagen.com

JNK-STAT: The JNK (c-Jun N-terminal kinase) pathway is a subset of the MAPK pathway. qiagen.com STAT (Signal Transducer and Activator of Transcription) proteins are transcription factors that are activated by a variety of cytokines and growth factors. While the search results mention the JNK and STAT pathways separately in the context of inflammation and cellular signaling, a direct link or detailed interaction between JNK and STAT specifically in relation to this compound was not found.

Cellular Targets in Anti-inflammatory Response (e.g., Aryl Hydrocarbon Receptor (AhR))

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating various biological processes, including immunity and inflammation. nih.govwikipedia.org It can be activated by a wide range of compounds, including natural plant flavonoids and polyphenols. wikipedia.org Upon ligand binding, AhR translocates to the nucleus, dimerizes with ARNT (AhR nuclear translocator), and binds to specific DNA sequences to regulate gene expression. wikipedia.orguniprot.org

Some flavonoids can act as AhR agonists, while others can act as antagonists, inhibiting the receptor's activity. nih.govnih.gov For example, 6,2',4'-trimethoxyflavone (B600766) has been identified as an AhR antagonist that can compete with agonists and inhibit AhR-mediated gene transcription. nih.gov The interaction of flavonoids with AhR can lead to the suppression of AHR activity, which may contribute to their beneficial health effects. nih.govmdpi.com The specific interaction of this compound with AhR is not detailed in the provided search results, but the general ability of flavonoids to modulate this receptor suggests it as a potential cellular target.

Antimicrobial and Antibacterial Activities

Flavonoids are a class of natural compounds that have garnered significant interest for their antimicrobial properties, including antibacterial, antifungal, and antiviral activities. nih.govmdpi.comresearchgate.net These compounds are commonly found in various parts of plants and are believed to contribute to the plant's defense against pathogens. nih.gov

The antibacterial activity of flavonoids has been studied against a range of bacteria, including multidrug-resistant strains. mdpi.commdpi.com The mechanisms of action are diverse and can include the disruption of bacterial cell membranes and walls, inhibition of essential proteins and nucleic acids, and interference with signal transduction pathways. mdpi.com

While specific studies detailing the antimicrobial and antibacterial activities of this compound are not extensively covered in the provided search results, related compounds have shown activity. For instance, an aqueous extract of Murraya paniculata leaves, which contains 3,5,7,8,3',4'-hexamethoxyflavone, has demonstrated antibacterial activity. scispace.com The structure of a flavonoid plays a crucial role in its antibacterial efficacy. For example, the presence and position of hydroxyl and methoxy groups can influence activity. mdpi.com Some studies have suggested that a methoxy group at certain positions can decrease antibacterial activity. mdpi.com

In vitro Effectiveness against Various Microorganisms

The antibacterial potential of 5-ethoxyflavone and related flavonoid compounds has been a subject of interest in scientific research. Studies have explored their effectiveness against a range of microorganisms, including Gram-positive bacteria known for causing infections in humans.

Staphylococcus aureus : A significant cause of skin, soft tissue, and more severe infections, S. aureus is a common target for new antimicrobial agents. nih.govsciforum.net Research into the antibacterial properties of various plant-derived compounds has often included this bacterium. researchgate.net The emergence of methicillin-resistant S. aureus (MRSA) has further intensified the search for alternative treatments. sciforum.netnih.gov

Bacillus subtilis : While often considered non-pathogenic to humans, B. subtilis serves as a model organism in laboratory studies to understand the fundamental mechanisms of antibacterial action against Gram-positive bacteria. researchgate.netbiorxiv.org

Methicillin-Resistant Staphylococcus aureus (MRSA) : MRSA presents a major challenge in clinical settings due to its resistance to multiple antibiotics. sciforum.netnih.gov Research has focused on finding compounds that can inhibit its growth or work in synergy with existing antibiotics. nih.gov

Streptococcus mutans and Streptococcus sobrinus : These bacteria are primary causative agents of dental caries. Their ability to form biofilms on tooth surfaces contributes to the development of cavities. Investigations into natural compounds that can inhibit the growth of these oral bacteria are ongoing.

While direct studies on the effectiveness of 5-ethoxyflavone against these specific microorganisms are not extensively detailed in the provided search results, the broader class of flavonoids, to which 5-ethoxyflavone belongs, has shown promise as a source of antibacterial compounds.

Antiviral Potentiation

The ability of flavonoids to enhance the activity of known antiviral drugs is an area of active investigation. This potentiation can occur through various mechanisms, including the inhibition of viral replication cycles or interference with viral entry into host cells.

For instance, studies have shown that certain flavones can potentiate the anti-herpes activity of drugs like acyclovir. researchgate.net One proposed mechanism for the antiviral action of some flavonoids is the inhibition of membrane fusion, a critical step in the infection cycle of enveloped viruses like influenza. nih.gov Research has also explored the synergistic effects of flavonoids with other compounds, such as ascorbate, which can enhance their antiviral activity. nih.gov The focus of this research is often on identifying compounds that can make existing antiviral therapies more effective, potentially reducing the required dosage and combating drug resistance.

Neuroprotective and Anti-Neurodegenerating Activities

Recent research has highlighted the potential of flavonoids in promoting neuronal health. Studies have investigated the neurotrophic and synaptogenic effects of various flavonoid compounds, including those structurally related to 5-ethoxyflavone. mdpi.com

In cellular models, certain flavonoids have demonstrated the ability to induce neuro-differentiating and synaptogenic activity. mdpi.com Synaptogenesis, the formation of synapses between neurons, is a fundamental process for learning and memory. nih.gov Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), play a crucial role in neuronal survival and growth. nih.gov Some flavonoids have been shown to exert neuroprotective effects by activating pathways involved in neurogenesis and synaptogenesis. mdpi.com These findings suggest that certain flavonoids may have the potential to support neuronal function and protect against neurodegenerative processes. mdpi.com

Enzyme Inhibition Studies

Cytochrome P450 enzymes are a large family of proteins primarily found in the liver that are responsible for the metabolism of a wide variety of substances, including drugs and toxins. nih.gov The modulation of CYP enzyme activity can have significant implications for drug interactions and efficacy. Several studies have investigated the effects of flavonoids on various CYP isoforms.

The major CYP enzymes involved in drug metabolism include CYP1A1, CYP1A2, CYP2B6, and CYP3A4. uv.esmdpi.com The induction or inhibition of these enzymes can alter the rate at which drugs are metabolized, leading to either decreased efficacy or increased toxicity. nih.govnih.gov For example, the induction of CYP1A1 and CYP1A2 can be triggered by certain compounds. nih.gov Conversely, other compounds can act as inhibitors of these enzymes. fda.gov The CYP3A4 enzyme is particularly important as it is involved in the metabolism of a large number of clinically used drugs. uv.esfda.gov Understanding how flavonoids like 5-ethoxyflavone interact with these enzymes is crucial for predicting potential drug-herb interactions.

Xanthine (B1682287) oxidase, lipoxygenase, and NADPH oxidase are enzymes that play roles in various physiological and pathological processes, including inflammation and oxidative stress.

Xanthine Oxidase (XO) : This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, a process that generates reactive oxygen species (ROS). mdpi.commdpi.com The inhibition of XO is a therapeutic strategy for conditions like gout, which is characterized by high levels of uric acid. probiologists.comresearchgate.net By reducing ROS production, XO inhibitors may also offer protection against oxidative stress-related damage. mdpi.comnih.gov

Lipoxygenase (LO) : Arachidonate 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. probiologists.comresearchgate.net Inhibition of 5-LOX is therefore considered a potential approach for treating inflammatory diseases. probiologists.com

NADPH Oxidase (NOX) : This enzyme complex is a major source of ROS in various cell types. Dysregulation of NOX activity is implicated in the pathogenesis of several diseases, including those involving inflammation and oxidative stress. mdpi.comnih.gov

Research into the inhibitory effects of flavonoids on these enzymes is ongoing, with the aim of identifying new therapeutic agents for a range of conditions.

Structure Activity Relationship Sar Studies of 5 Ethoxy Flavone Derivatives

Influence of Ethoxy Substitution at Position 5 on Biological Outcomes

5-Ethoxy flavone (B191248) is a flavonoid derivative characterized by a flavone backbone with an ethoxy group (-OCH2CH3) attached at the C5 position. ontosight.ai This structural feature is a key determinant of its biological activity. ontosight.ai While research specifically on 5-ethoxy flavone is limited, extensive studies on closely related methoxylated flavones (containing an -OCH3 group) provide significant insights.

The substitution of a hydroxyl (-OH) group with a methoxy (B1213986) or ethoxy group at the C5 position generally alters the compound's biological profile. For instance, the presence of a hydroxyl group at C5 is often crucial for potent anti-inflammatory and antioxidant activities. nih.govmdpi.com When this hydroxyl group is replaced by a methoxy group (a process called methoxylation), the anti-inflammatory activity can be diminished. researchgate.net For example, 5-methoxyflavone (B191841) is known to be an inhibitor of the DNA polymerase-beta enzyme and has shown neuroprotective effects. medchemexpress.com However, studies comparing hydroxylated and methoxylated flavonoids often find that the free hydroxyl groups at positions like C5 are critical for the highest levels of cytotoxicity against cancer cells and for antioxidant effects. nih.gov The replacement of the C5 hydroxyl group with a methoxy group has been shown to reduce antiproliferative activity. preprints.org Therefore, while the C5 ethoxy group imparts specific properties, it may attenuate some biological activities that are dependent on a free hydroxyl group at this position.

Role of Hydroxyl Groups and their Position in Flavone Structure

The number, position, and arrangement of hydroxyl (-OH) groups on the flavone skeleton are fundamental to the biological actions of these compounds, including their antioxidant, anti-inflammatory, anticancer, and DNA binding properties. researchgate.netpreprints.orgsemanticscholar.org